[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Description
4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a methanone derivative featuring a piperazino moiety substituted with a 1,3-benzodioxol-5-ylmethyl group and a 3-methyl-4-nitrophenyl ketone. Piperazine derivatives are commonly explored in medicinal chemistry for their pharmacokinetic properties, such as solubility and bioavailability. Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELX for refinement and Mercury for visualization and packing analysis .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-14-10-16(3-4-17(14)23(25)26)20(24)22-8-6-21(7-9-22)12-15-2-5-18-19(11-15)28-13-27-18/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATALRNZQPRMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally analogous compound, 3-(4-methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone (CAS: 306977-48-0), provides a basis for comparison (). Key differences and similarities include:
| Property | 4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone | 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone |
|---|---|---|
| Piperazino Substituent | 1,3-Benzodioxol-5-ylmethyl | 4-Methyl |
| Aromatic Group | 3-Methyl-4-nitrophenyl | 4-Nitrophenyl + trifluoromethylpyridine |
| Molecular Weight | Not explicitly reported (estimated higher due to benzodioxole) | 394.35 g/mol |
| Functional Groups | Benzodioxole, nitro, piperazine | Nitro, trifluoromethyl, pyridine, piperazine |
- Electron Effects : The benzodioxole group in the target compound contributes electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in the analogous compound. This difference may alter solubility, stability, and intermolecular interactions .
Computational and Experimental Insights
- Crystallography : Tools like SHELXL and Mercury enable precise determination of bond lengths, angles, and packing arrangements. For example, benzodioxole-containing compounds often exhibit π-π stacking, while trifluoromethyl groups may favor hydrophobic interactions .
- The target compound’s benzodioxole moiety may pose distinct regulatory considerations .
Research Implications and Limitations
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are unavailable in the provided evidence. Comparative analyses rely on structural extrapolation and computational modeling.
- Validation Practices : Structure validation protocols (e.g., PLATON checks) ensure accuracy in bond geometry and hydrogen placement, critical for reliable comparisons .
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperazine ring substituted with a benzodioxole moiety and a nitrophenyl group, which are critical for its biological activity. The dihedral angle between the mean planes of the pyrimidine and benzene rings is noted to be 56.5° .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit dopaminergic and serotonergic activity, which may contribute to its effects on mood and behavior. Specifically, it acts as an antagonist at certain serotonin receptors and has been implicated in modulating dopaminergic pathways .
1. Antidepressant Activity
Research indicates that the compound may exhibit antidepressant-like effects. In animal models, it has been observed to reduce depressive-like behaviors in tests such as the forced swim test and tail suspension test. These effects are believed to stem from its ability to enhance serotonergic transmission .
2. Antipsychotic Properties
The compound has also shown promise in alleviating symptoms of psychosis. Studies demonstrate that it can reduce hyperactivity in animal models induced by psychostimulants, suggesting potential antipsychotic properties .
3. Neuroprotective Effects
In vitro studies have indicated that this compound possesses neuroprotective properties, potentially through the inhibition of oxidative stress pathways. This suggests a role in protecting neuronal cells from damage associated with neurodegenerative diseases .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
